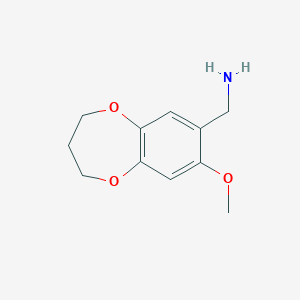![molecular formula C17H14F2N2O3S B2661530 N-(3,4-difluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898436-18-5](/img/structure/B2661530.png)
N-(3,4-difluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-difluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C17H14F2N2O3S and its molecular weight is 364.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Sulfonamide-Based Hybrid Compounds
Sulfonamides, including structures similar to N-(3,4-difluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide, are a significant class of compounds with diverse pharmacological activities. Recent research has focused on two-component sulfonamide hybrids, incorporating moieties like coumarin, quinoline, and pyrrole, among others. These hybrids have been explored for their antibacterial, anti-cancer, and other biological activities (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).
Synthesis of Quinolines
Research has demonstrated efficient methods for synthesizing quinolines, an important structural component of our compound of interest. One study utilized reagents like Poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) for the synthesis of quinolines from 2-aminoaryl ketones and carbonyl compounds, highlighting the versatility and utility of sulfonamides in synthetic chemistry (Ghorbani‐Vaghei & Akbari-Dadamahaleh, 2009).
Photophysical Properties
The photophysical properties of pyrrolo- and indolo[1,2-a]quinolines, similar to the quinoline component in our compound, have been studied. These properties are crucial for applications in fields like photochemistry and materials science. The research provides insights into the behavior of such compounds in solid and solution states (Kiruthika, Nandakumar, & Perumal, 2014).
Anion Receptors
Sulfonamide derivatives have been used to create anion receptors with enhanced affinities and selectivities. For instance, fluorinated calix[4]pyrroles and dipyrrolylquinoxalines have shown increased affinity for anions like fluoride and dihydrogen phosphate, indicating the potential of sulfonamide compounds in sensor and receptor technologies (Anzenbacher et al., 2000).
Synthesis of Heterocycles
The compound's sulfonamide group has been pivotal in synthesizing various heterocycles, including pyrroles and quinolines. This demonstrates the compound's potential in creating diverse chemical structures, essential for pharmaceutical and chemical industries (Ichikawa, Sakoda, Moriyama, & Wada, 2006).
Antimicrobial Agents
Quinoline clubbed with sulfonamide moiety has been synthesized and evaluated as antimicrobial agents. This suggests the possible use of this compound in developing new antimicrobial drugs (Synthesis and antimicrobial evaluation of some 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives, 2019).
Eigenschaften
IUPAC Name |
N-(3,4-difluorophenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O3S/c18-14-3-2-12(9-15(14)19)20-25(23,24)13-7-10-1-4-16(22)21-6-5-11(8-13)17(10)21/h2-3,7-9,20H,1,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTXVUBCNMHCRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NC4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
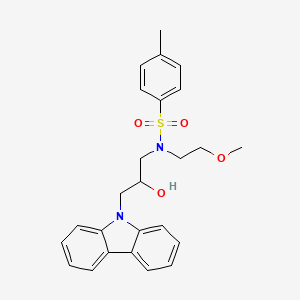

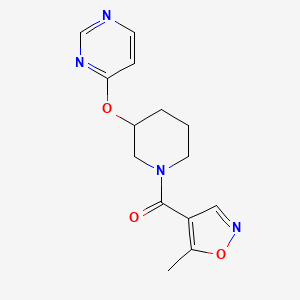
![8-(3-((3-chloro-4-methoxyphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2661453.png)
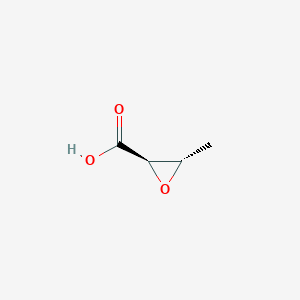

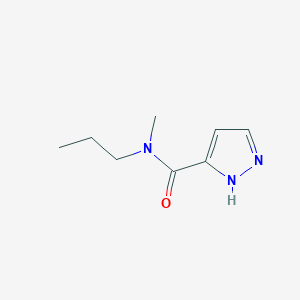
![(Z)-2-bromo-N-(3-(2-ethoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2661461.png)
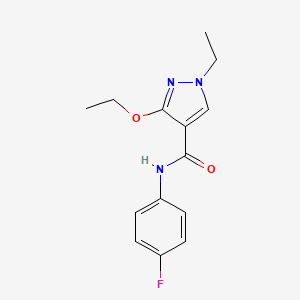
![(2S)-2-(2-Bicyclo[2.2.1]heptanyl)propanoic acid](/img/structure/B2661463.png)

![(4-Fluorophenyl)-[(3-methylquinoxalin-2-yl)methyl]cyanamide](/img/structure/B2661466.png)
![2,4-dimethoxy-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2661467.png)
